2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride

概要

説明

“2-Diethylaminoethanol” appears as a colorless liquid . It is a member of ethanolamines, a tertiary amino compound, and a primary alcohol . It is functionally related to an ethanolamine .

Synthesis Analysis

A synthetic process of a similar compound, “2-dimethylaminoethyl chloride hydrochloride”, has been reported . The synthetic process comprises the following steps: on the basis of taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 DEG C under an ice water bath condition and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .

Molecular Structure Analysis

The molecular structure of “2-Diethylaminoethanol” has been analyzed . The molecular formula is C6H15NO . The InChI is InChI=1S/C6H15NO/c1-3-7 (4-2)5-6-8/h8H,3-6H2,1-2H3 .

Physical And Chemical Properties Analysis

“2-Diethylaminoethanol” has a molecular weight of 117.19 g/mol . It is less dense than water and its vapors are heavier than air . It produces toxic oxides of nitrogen during combustion .

科学的研究の応用

Antimalarial Pharmacophores

- Synthesis and Antimalarial Activity : A study by D’hooghe et al. (2011) explored the synthesis of 2-(aminomethyl)aziridines and their conversion into 1,2,3-triaminopropanes, highlighting the antimalarial activity of compounds related to 2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride. This points to its potential as a novel antimalarial pharmacophore (D’hooghe et al., 2011).

Kinetic and Thermodynamic Studies

- Deprotonation and Antiaromaticity : Bernasconi et al. (2004) investigated the deprotonation of similar compounds, which led to antiaromatic conjugate anions. This study provides insights into the kinetic and thermodynamic properties of compounds related to this compound (Bernasconi et al., 2004).

Photophysical Properties

- Blue Emitting Fluorophores : Padalkar et al. (2015) synthesized novel fluorescent triazole derivatives from compounds including this compound, showcasing their application in the study of photophysical properties (Padalkar et al., 2015).

Anticancer Activity

- Novel Anticancer Compounds : A study by Sa̧czewski et al. (2006) on the synthesis of 2,4-diamino-1,3,5-triazine derivatives, including compounds similar to this compound, demonstrated remarkable anticancer activity against specific cancer cell lines (Sa̧czewski et al., 2006).

Organic Synthesis

- Diversity Oriented Synthesis : In a study by Pandit et al. (2016), diethylamine was used as an efficient organocatalyst for the synthesis of medicinally significant compounds, indicating the role of similar compounds in organic synthesis (Pandit et al., 2016).

作用機序

Target of Action

Many drugs work by interacting with biological molecules such as proteins or DNA. These molecules, known as the drug’s targets, play key roles in biological processes that the drug is designed to affect. For example, a drug might target a protein that is involved in a disease process, with the aim of inhibiting that protein’s function .

Mode of Action

The mode of action refers to how a drug interacts with its target. For instance, a drug might bind to a target protein and inhibit its function, or it might enhance the protein’s function. The specific interactions between a drug and its target are often complex and can involve a variety of biochemical and biophysical processes .

Biochemical Pathways

Drugs can affect various biochemical pathways within the body. These pathways are series of chemical reactions that occur within a cell, and they are responsible for carrying out the biological processes that sustain life. When a drug interacts with its target, it can disrupt or enhance these biochemical pathways, leading to various downstream effects .

Pharmacokinetics

This refers to what the body does to a drug, including how the drug is absorbed, distributed, metabolized, and excreted. These properties can greatly impact a drug’s bioavailability, or the amount of the drug that actually reaches its target in the body .

Result of Action

The result of a drug’s action can vary widely depending on the nature of the drug and its target. Some drugs might cause a target protein to become more active, while others might inhibit the protein’s function. The specific molecular and cellular effects of a drug’s action can have wide-ranging impacts on the body .

Action Environment

The environment in which a drug acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can all affect how a drug interacts with its target. Additionally, a drug’s action can be influenced by the specific characteristics of the tissues or cells in which it acts .

Safety and Hazards

“2-Diethylaminoethanol” causes burns to the skin, eyes, and mucous membranes . A related compound, “2-Diethylaminoethylchloride hydrochloride”, is known to be toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye damage, and may cause respiratory irritation .

生化学分析

Biochemical Properties

2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in cholesterol synthesis, such as oxidosqualene cyclase . This inhibition can lead to alterations in sterol synthesis and induction of apoptosis in cells. The compound’s interaction with these enzymes highlights its potential in modulating biochemical pathways and cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cultured bovine lens epithelial cells by inhibiting sterol synthesis . This induction of apoptosis is linked to the compound’s ability to perturb the microenvironment of endoplasmic enzymes and alter membrane order, particularly in the mitochondrial membrane.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting enzymes involved in cholesterol biosynthesis . The compound’s ability to inhibit oxidosqualene cyclase and other related enzymes results in decreased sterol synthesis and increased apoptosis. Additionally, it may influence gene expression by altering the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also impact cellular processes . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of sterol synthesis and persistent induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cholesterol synthesis without causing significant toxicity . At higher doses, it can induce toxic effects, including severe apoptosis and potential organ damage. Understanding the dosage-dependent effects is crucial for optimizing its therapeutic applications and minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to cholesterol biosynthesis. It interacts with enzymes such as oxidosqualene cyclase, leading to reduced sterol synthesis . The compound’s influence on metabolic flux and metabolite levels highlights its potential in modulating metabolic pathways and cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in certain cellular compartments can influence its activity and function . Understanding these transport mechanisms is essential for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . Its localization in the endoplasmic reticulum and mitochondria is particularly significant, as it influences sterol synthesis and apoptosis induction.

特性

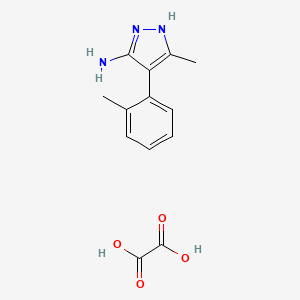

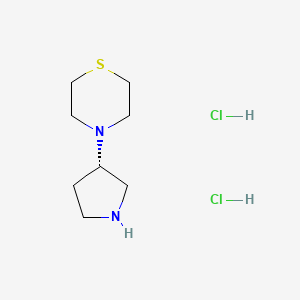

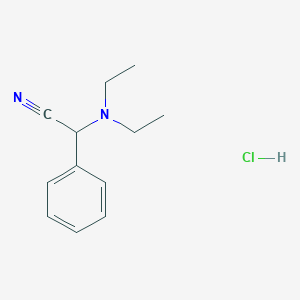

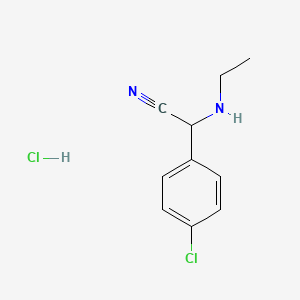

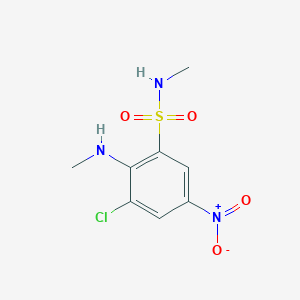

IUPAC Name |

2-(diethylamino)-2-phenylacetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.ClH/c1-3-14(4-2)12(10-13)11-8-6-5-7-9-11;/h5-9,12H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMZOEFLDJDWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C#N)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434067.png)

![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B1434077.png)